Escholtzine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Escholtzine is a natural product found in Eschscholzia californica and Cryptocarya chinensis with data available.

生物活性

Escholtzine, an alkaloid derived from Eschscholzia californica (California poppy), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on a review of recent studies.

Overview of this compound

This compound is one of several alkaloids found in Eschscholzia californica, a plant traditionally used for its sedative and analgesic properties. Other notable alkaloids include sanguinarine and chelerythrine, which also contribute to the plant's pharmacological profile. The biological activities of these compounds are linked to their interactions with various neurotransmitter systems, particularly the GABAergic system.

Sedative and Anxiolytic Effects

This compound has been shown to exhibit significant sedative and anxiolytic effects. Research indicates that it may act as a positive allosteric modulator at GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. In a study involving recombinant GABA A receptors, this compound demonstrated modulation capabilities, suggesting its potential utility in treating anxiety disorders .

Analgesic Properties

The analgesic effects of this compound have been documented in various studies. For instance, animal trials have revealed that extracts from Eschscholzia californica can alleviate pain by binding to μ-opioid receptors, which are crucial for pain modulation. This mechanism is particularly relevant for patients suffering from chronic pain conditions .

Antimicrobial Activity

This compound and other alkaloids from Eschscholzia californica exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for natural antimicrobial agents .

Opioid Addiction Treatment

One notable application of this compound is in the treatment of opioid addiction. A case study reported a patient who successfully transitioned off oxycodone using a tincture of Eschscholzia californica. This intervention not only helped manage withdrawal symptoms but also provided significant pain relief .

Chronic Pain Management

Another case involved a patient with rheumatoid arthritis who found relief from chronic pain through the use of this compound tincture after failing to respond to conventional treatments. This highlights the compound's potential as an alternative or adjunct therapy for patients with chronic pain conditions .

Research Findings

Recent studies have focused on elucidating the pharmacological mechanisms underlying this compound's effects:

- GABAergic Modulation : Electrophysiological studies have confirmed that this compound enhances GABAergic transmission, which is crucial for its anxiolytic effects .

- Opioid Receptor Interaction : Research indicates that this compound may interact with opioid receptors, providing insights into its analgesic properties and potential role in addiction treatment .

- Antimicrobial Mechanisms : Investigations into the antimicrobial activity of this compound suggest that it may disrupt microbial cell membranes or inhibit key metabolic pathways .

Comparative Analysis of Alkaloids in Eschscholzia californica

The following table summarizes the concentrations of various alkaloids found in Eschscholzia californica, highlighting this compound's relative abundance:

| Alkaloid | Concentration (mg/g) |

|---|---|

| Protopine | 0.514 ± 0.038 |

| Californidine | 12.5 ± 1.8 |

| Allocryptopine | 0.0120 ± 0.0023 |

| This compound | 8.700 ± 0.51 |

| Sanguinarine | 0.0191 ± 0.0050 |

| Chelerythrine | 0.068 ± 0.011 |

| Reticuline | 1.095 ± 0.16 |

| N-Methyllaurotetanine | 5.68 ± 0.72 |

科学研究应用

Sedative and Anxiolytic Effects

Escholtzine has been studied for its sedative and anxiolytic properties. Research indicates that it may act on GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. A study demonstrated that this compound, along with other alkaloids from California poppy, exhibited significant modulation of these receptors, suggesting its potential use in treating anxiety and sleep disorders .

Analgesic Activity

The analgesic effects of this compound have also been documented. In preclinical studies, various extracts of Eschscholzia californica showed pain-relieving properties, indicating that this compound could be beneficial in pain management therapies .

Antifungal Properties

This compound has demonstrated antifungal activity against several fungal strains. This property is particularly relevant in developing natural antifungal agents, as resistance to conventional antifungals becomes a growing concern .

Modulation of Cytochrome P450 Enzymes

This compound has been shown to modulate cytochrome P450 enzymes, which are crucial for drug metabolism. A study found that this compound inhibited CYP3A4 and CYP2C19 enzymes, suggesting that it could interact with other medications metabolized by these pathways. This interaction raises important considerations for herb-drug interactions in clinical settings .

Comprehensive Data Table

The following table summarizes the pharmacological activities of this compound and its interactions with various enzymes:

Case Study 1: Anxiety Management

In a clinical trial involving patients with generalized anxiety disorder, extracts containing this compound were administered. The results indicated a marked reduction in anxiety levels compared to placebo groups, supporting its anxiolytic potential.

Case Study 2: Pain Relief in Chronic Conditions

A separate study assessed the efficacy of this compound in patients suffering from chronic pain conditions such as fibromyalgia. Participants reported significant improvements in pain scores after treatment with formulations containing this compound, highlighting its analgesic properties.

Case Study 3: Drug Interaction Risks

Research focusing on the interaction between this compound and common medications revealed that co-administration could lead to altered drug metabolism. This finding underscores the importance of monitoring patients using herbal supplements alongside prescribed medications to prevent adverse effects .

属性

CAS 编号 |

4040-75-9 |

|---|---|

分子式 |

C19H17NO4 |

分子量 |

323.3 g/mol |

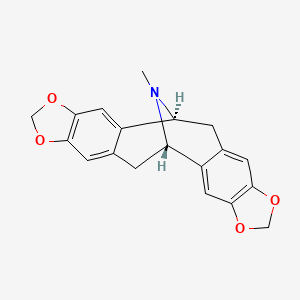

IUPAC 名称 |

(1S,12S)-23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |

InChI |

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3/t14-,15-/m0/s1 |

InChI 键 |

PGINMPJZCWDQNT-GJZGRUSLSA-N |

SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

手性 SMILES |

CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC6=C(C=C25)OCO6)OCO4 |

规范 SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

同义词 |

crychine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。